molecular formula C10H11NO4 B2658585 7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one CAS No. 500351-80-4

7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one

Cat. No. B2658585
CAS RN: 500351-80-4
M. Wt: 209.201
InChI Key: KUNPCEKGOXJTMA-UHFFFAOYSA-N
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Description

7-amino-5,6-dimethoxy-2-benzofuran-1(3H)-one, also known as 7-ADBFO, is a synthetic organic compound with a wide range of applications. It is a member of the benzofuran family, which is composed of heterocyclic compounds containing a six-membered aromatic ring with two oxygen atoms as substituents. 7-ADBFO has been used for a variety of purposes, including as a precursor for the synthesis of pharmaceuticals, as a dye, and as a reagent in organic synthesis. It has also been studied for its potential applications in biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

Benzofuran derivatives have been synthesized for various applications, highlighting their versatility and potential in chemical research. For example, the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties demonstrates the complexity and utility of benzofuran derivatives in creating compounds with potential biological activity (Abdallah, Hassaneen, & Abdelhadi, 2009). Furthermore, the construction of benzofuran-3(2H)-one scaffolds with a quaternary center via Rh/Co relay catalyzed C-H functionalization/annulation highlights advanced synthetic techniques for creating structurally complex molecules (Yuan et al., 2019).

Antioxidant and Biological Activities

Benzofuran derivatives have been investigated for their antioxidant and biological activities. The study on the synthesis and antioxidant ability of 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol provides insight into the potential health benefits of these compounds, including their free-radical scavenging ability (Ali, 2015). Additionally, the design, synthesis, and evaluation of benzylidene-benzofuran-3-ones containing a cyclic amine side chain for anticholinesterase activity underscore the therapeutic potential of benzofuran derivatives (Mehrabi et al., 2017).

Ecological Role and Allelochemicals

Research on the ecological role and bioactivity of benzoxazinones, a class closely related to benzofurans, reveals their significance in plant defense mechanisms and as natural herbicide models. This underscores the ecological importance and potential agricultural applications of these compounds (Macias et al., 2006).

properties

IUPAC Name

7-amino-5,6-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-6-3-5-4-15-10(12)7(5)8(11)9(6)14-2/h3H,4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNPCEKGOXJTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)COC2=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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